2-(1,3-benzodioxol-5-yloxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the benzodioxole and thiadiazole intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the thiadiazole ring can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YLOXY)BENZALDEHYDE: Shares the benzodioxole moiety but lacks the thiadiazole ring.
2-(2H-1,3-BENZODIOXOL-5-YLOXY)BENZONITRILE: Similar structure but contains a nitrile group instead of the thiadiazole ring.
Uniqueness
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to the combination of the benzodioxole and thiadiazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3O5S |
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Molecular Weight |
323.33 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H13N3O5S/c1-18-6-12-15-16-13(22-12)14-11(17)5-19-8-2-3-9-10(4-8)21-7-20-9/h2-4H,5-7H2,1H3,(H,14,16,17) |
InChI Key |
MBMQZMFDGMPXRR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)COC2=CC3=C(C=C2)OCO3 |
solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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